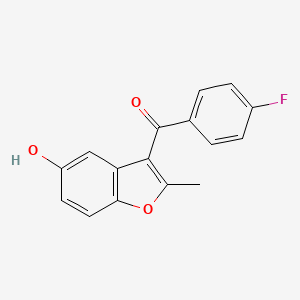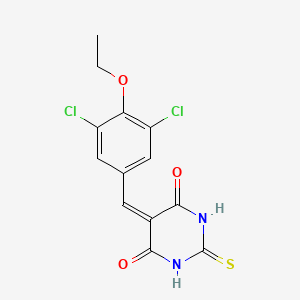![molecular formula C26H29N3O5S2 B5710389 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5710389.png)
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as BMS-387032, is a chemical compound that has been the focus of extensive scientific research in the past decade. This compound is a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a critical role in cell cycle regulation. CDK2 is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for the treatment of cancer. In
作用机制
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a selective inhibitor of CDK2, which is a critical regulator of the cell cycle. CDK2 activity is required for the transition from the G1 phase to the S phase of the cell cycle, and its inhibition by this compound leads to cell cycle arrest and apoptosis. This compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates and disrupting the cell cycle progression.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical studies, and its mechanism of action involves the inhibition of CDK2, a key regulator of the cell cycle. The biochemical and physiological effects of this compound include cell cycle arrest, apoptosis, and inhibition of tumor growth. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
实验室实验的优点和局限性
The advantages of using 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments include its potent anti-tumor activity, selective inhibition of CDK2, and favorable pharmacokinetic profile. However, there are also limitations to its use, including the need for careful control of reaction conditions and purification steps during synthesis, as well as potential off-target effects on other CDKs or kinases.
未来方向
There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of focus is the optimization of the synthesis method to improve yield and purity of the compound. Another area of interest is the identification of biomarkers that can predict response to this compound treatment in cancer patients. Additionally, the combination of this compound with other anti-cancer agents is a promising strategy for improving therapeutic efficacy. Finally, the development of this compound analogs with improved pharmacokinetic properties and selectivity for CDK2 is an important area of research for the future.
合成方法
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with 4-(methylsulfonyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-(methylsulfonyl)benzylamine to yield the final product. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the compound.
科学研究应用
4-[benzyl(methylsulfonyl)amino]-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential as an anti-cancer agent. CDK2 is a key regulator of the cell cycle, and its inhibition by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In preclinical studies, this compound has demonstrated potent anti-tumor activity in a variety of cancer models, including breast, lung, and colon cancer. Clinical trials of this compound in cancer patients have shown promising results, including tumor regression and prolonged disease stabilization.
属性
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O5S2/c1-35(31,32)29(20-21-8-4-2-5-9-21)24-14-10-22(11-15-24)26(30)27-23-12-16-25(17-13-23)36(33,34)28-18-6-3-7-19-28/h2,4-5,8-17H,3,6-7,18-20H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVDNTNCWVQKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)

![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)



![4-bromo-6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B5710415.png)
![4-methyl-1-{[(4-methylphenyl)thio]acetyl}piperidine](/img/structure/B5710417.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5710424.png)